molecular formula C16H13Cl2NO4 B12469766 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B12469766
M. Wt: 354.2 g/mol
InChI Key: ASVKLUWKYSBFHR-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H13Cl2NO4. It is primarily used in proteomics research and has a molecular weight of 354.19 g/mol . This compound is characterized by its unique structure, which includes a dichloro-substituted dioxooctahydro methanoisoindol ring fused to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Octahydro-2H-4,7-methanoisoindol Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of the Dioxo Group: Oxidation reactions using agents like potassium permanganate or chromium trioxide are employed to introduce the dioxo groups.

    Attachment of the Benzoic Acid Moiety: This is typically achieved through a Friedel-Crafts acylation reaction using benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In proteomics research to study protein interactions and functions.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5,6-dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid lies in its specific dichloro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

3-(8,9-dichloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid

InChI

InChI=1S/C16H13Cl2NO4/c17-12-8-5-9(13(12)18)11-10(8)14(20)19(15(11)21)7-3-1-2-6(4-7)16(22)23/h1-4,8-13H,5H2,(H,22,23)

InChI Key

ASVKLUWKYSBFHR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Cl)Cl)C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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